

# (Rac)-PEAQX: A Technical Guide to its Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: (Rac)-PEAQX

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## Abstract

**(Rac)-PEAQX**, also known as NVP-AAM077, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for the GluN2A subunit. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **(Rac)-PEAQX**. Detailed experimental protocols for its characterization and the investigation of its mechanism of action are provided, along with a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development.

## Chemical Structure and Properties

**(Rac)-PEAQX** is a synthetic molecule belonging to the quinoxalinedione class of compounds. Its systematic IUPAC name is ({[(1S)-1-(4-bromophenyl)ethyl]amino}-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl)phosphonic acid.[1] The structure is characterized by a quinoxalinedione core, a phosphonic acid group, and a chiral (1S)-1-(4-bromophenyl)ethylamino side chain. The "Rac" designation indicates that it is a racemic mixture.

Table 1: Chemical and Physical Properties of **(Rac)-PEAQX**

Property	Value	Reference
IUPAC Name	(((1S)-1-(4-bromophenyl)ethyl)amino)-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl)phosphonic acid	[1]
Synonyms	NVP-AAM077	[1][2]
Molecular Formula	C17H17BrN3O5P	[1]
Molar Mass	454.217 g/mol	[1]
Appearance	Solid	N/A
Solubility	Soluble in DMSO and sterile saline for in vivo studies.	[2]

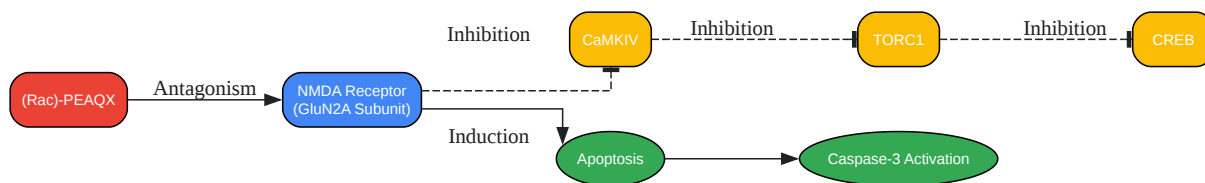
## Mechanism of Action

**(Rac)-PEAQX** functions as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders.[3]

**(Rac)-PEAQX** exhibits selectivity for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit.[1] While initially reported to have a 100-fold selectivity, further studies have indicated a more modest 5-fold difference in affinity.[1] This selectivity is significant as the subunit composition of NMDA receptors varies developmentally and across different brain regions, influencing their physiological and pathological roles.

One of the key downstream effects of **(Rac)-PEAQX** is the induction of apoptosis. It has been shown to promote the activation of caspase-3, a key executioner caspase in the apoptotic cascade, in cortical striatal slice cultures.[2][4]

Furthermore, **(Rac)-PEAQX** has been demonstrated to block the CaMKIV-TORC1-CREB signaling pathway.[2] This pathway is implicated in neuroprotection and synaptic plasticity.



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**Figure 1:** Proposed signaling pathway of (Rac)-PEAQX.

## Biological Activities

(Rac)-PEAQX exhibits a range of biological activities, primarily stemming from its antagonism of the NMDA receptor.

Table 2: Summary of Biological Activities and Quantitative Data for (Rac)-PEAQX

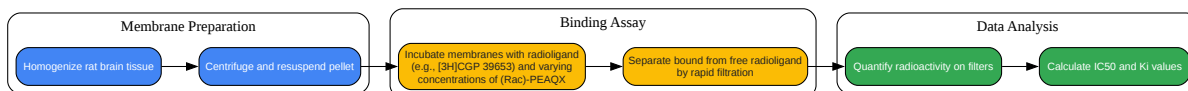
Activity	Model System	Key Findings	Quantitative Data	Reference
NMDA Receptor Antagonism	Human NMDA receptors (hNMDAR)	Selective antagonist for hNMDAR 1A/2A over 1A/2B.	IC50 (1A/2A): 270 nM IC50 (1A/2B): 29.6 $\mu$ M	[2]
Induction of Apoptosis	Cortical striatal slice cultures	Promotes caspase-3 activation and induces cell apoptosis.	3 $\mu$ M induces apoptosis.	[2]
In Vivo Caspase-3 Activation	Rats	Dose-dependent increase in caspase-3 activity in the frontal cortex and striatum.	8-fold increase in striatal caspase-3 activity at 20 mg/kg (s.c.).	[2]
Anticonvulsant Activity	Developing rats	Suppresses pentylenetetrazol-induced generalized seizures in a dose-dependent manner.	Effective at 5, 10, and 20 mg/kg (s.c.).	[5]
Modulation of Signaling Pathways	Mice with cerebral ischemia	Blocks the CaMKIV-TORC1-CREB pathway.	10 mg/kg (i.p.) once daily.	[2]

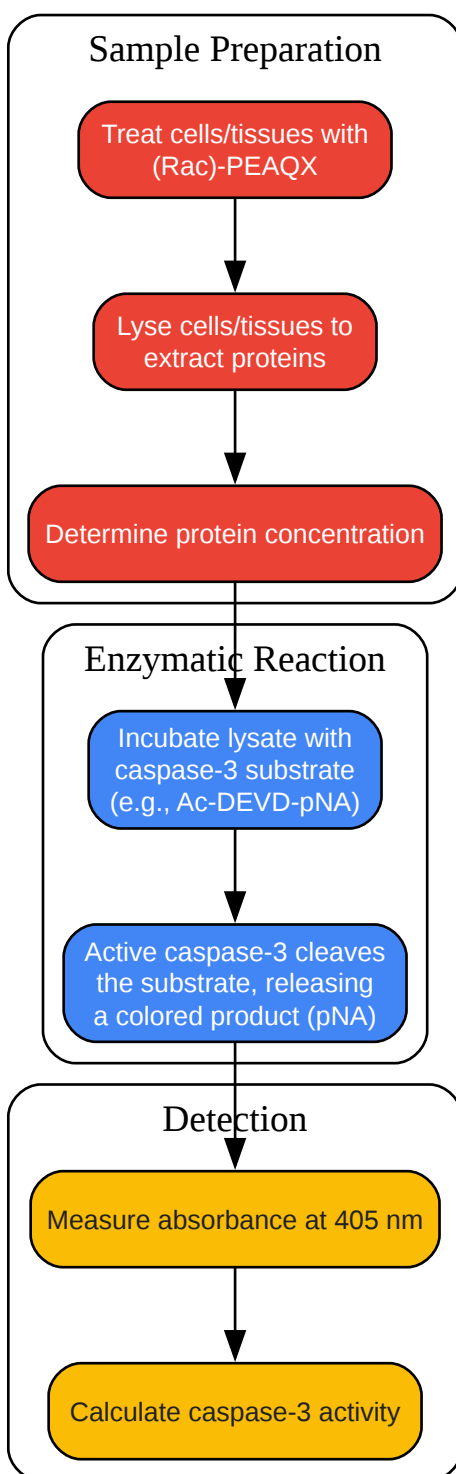
## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of **(Rac)-PEAQX**.

### NMDA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of **(Rac)-PEAQX** for NMDA receptors.





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